molecular formula C12H14N4O B7560513 N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide

N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No. B7560513
M. Wt: 230.27 g/mol
InChI Key: XFRYBCABRHOWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as A-967079, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, low pH, and capsaicin. TRPV1 is expressed in sensory neurons and plays a key role in nociception, the perception of pain. A-967079 has been shown to be a potent and selective antagonist of TRPV1, and has been used extensively in scientific research to study the role of TRPV1 in pain and other physiological processes.

Mechanism of Action

N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide is a competitive antagonist of TRPV1, meaning that it binds to the same site on the channel as its natural ligands but does not activate the channel. TRPV1 is activated by a variety of stimuli, including heat, low pH, and capsaicin. When TRPV1 is activated, it allows the influx of calcium ions into the cell, leading to the depolarization of the neuron and the perception of pain. N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide blocks the activation of TRPV1 by these stimuli, preventing the influx of calcium ions and reducing the perception of pain.
Biochemical and Physiological Effects
N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to be a potent and selective antagonist of TRPV1. In vitro studies have demonstrated that N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide blocks the activation of TRPV1 by a variety of stimuli, including heat, low pH, and capsaicin. In vivo studies have demonstrated that N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide reduces the perception of pain in animal models of inflammatory and neuropathic pain. N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to reduce the core body temperature in mice, indicating a role for TRPV1 in thermoregulation.

Advantages and Limitations for Lab Experiments

N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide has several advantages for use in scientific research. It is a potent and selective antagonist of TRPV1, meaning that it can be used to study the role of TRPV1 in physiological processes without affecting other ion channels or receptors. N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide is also relatively easy to synthesize and is commercially available from several chemical suppliers. However, there are some limitations to the use of N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide in scientific research. It is a small molecule and may not be able to penetrate the blood-brain barrier, limiting its use in studies of central nervous system function. Additionally, the long-term effects of TRPV1 antagonism are not well understood, and further research is needed to determine the safety and efficacy of TRPV1 antagonists as therapeutic agents.

Future Directions

There are several potential future directions for research on N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide and TRPV1. One area of interest is the role of TRPV1 in cancer. TRPV1 has been shown to be expressed in several types of cancer cells, and its activation has been linked to tumor growth and metastasis. N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide and other TRPV1 antagonists may have potential as cancer therapeutics. Another area of interest is the development of more potent and selective TRPV1 antagonists. N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide is a relatively potent antagonist, but further optimization may be possible to improve its efficacy and reduce potential side effects. Finally, the role of TRPV1 in other physiological processes, such as thermoregulation and inflammation, is still not well understood, and further research is needed to fully elucidate the functions of this ion channel.

Synthesis Methods

The synthesis of N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide has been described in several scientific publications. The most commonly used method involves the reaction of 4-bromoaniline with ethyl 2-oxo-4-phenylbutyrate to form a substituted pyrazole intermediate. This intermediate is then reacted with 2-aminoethylamine to form the final product, N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide. The synthesis of N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide is relatively straightforward and can be carried out in a standard organic chemistry laboratory.

Scientific Research Applications

N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide has been used extensively in scientific research to study the role of TRPV1 in pain and other physiological processes. TRPV1 is known to play a key role in nociception, and N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide has been used to study the mechanisms of pain perception and the potential therapeutic applications of TRPV1 antagonists. N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide has also been used to study the role of TRPV1 in other physiological processes, including thermoregulation, inflammation, and cancer.

properties

IUPAC Name

N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-7-5-9-1-3-10(4-2-9)15-12(17)11-6-8-14-16-11/h1-4,6,8H,5,7,13H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRYBCABRHOWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)NC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide

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